An In-depth Technical Guide to the Physicochemical Properties of 2-Isobutyl-5-methylanisole for Advanced Research
An In-depth Technical Guide to the Physicochemical Properties of 2-Isobutyl-5-methylanisole for Advanced Research
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Landscape of a Novel Compound
In the realm of chemical research and drug development, a thorough understanding of a molecule's physicochemical properties is the bedrock upon which all further investigation is built. These properties govern a compound's behavior, from its solubility in various media to its interaction with biological systems. This guide focuses on 2-isobutyl-5-methylanisole, a compound for which extensive experimental data is not yet prevalent in publicly accessible literature.
This document, therefore, adopts a dual-pronged approach. Firstly, it provides a comprehensive theoretical framework for predicting the physicochemical characteristics of 2-isobutyl-5-methylanisole, drawing comparisons with structurally similar and more extensively studied analogs. Secondly, it serves as a practical manual, outlining the detailed experimental protocols necessary for the empirical determination of these vital parameters. This guide is designed to empower researchers to either anticipate the behavior of 2-isobutyl-5-methylanisole or to rigorously characterize it in a laboratory setting.
Molecular Architecture and its Physicochemical Implications
The structure of 2-isobutyl-5-methylanisole, with its substituted benzene ring, dictates its fundamental properties. The anisole core, a methoxy group (-OCH₃) attached to a benzene ring, provides a degree of polarity. The alkyl substituents, a methyl group (-CH₃) at the 5-position and an isobutyl group (-CH₂CH(CH₃)₂) at the 2-position, contribute to the molecule's lipophilicity and steric bulk.
The interplay of these functional groups will influence its boiling point, melting point, density, and solubility. The isobutyl group, being larger and more branched than a methyl or isopropyl group, will have a distinct impact on these properties compared to its analogs, 2-methylanisole and 2-isopropyl-5-methylanisole.
Core Physicochemical Parameters: A Predictive and Comparative Analysis
In the absence of extensive experimental data for 2-isobutyl-5-methylanisole, we can project its properties based on its structure and by comparing it to its close relatives.
| Property | Predicted Characteristics for 2-Isobutyl-5-methylanisole | Comparative Experimental Data |
| Molecular Formula | C₁₂H₁₈O | 2-Isopropyl-5-methylanisole: C₁₁H₁₆O[1] 2-Methylanisole: C₈H₁₀O[2][3] |
| Molecular Weight | 178.27 g/mol | 2-Isopropyl-5-methylanisole: 164.24 g/mol [1] 2-Methylanisole: 122.16 g/mol [3] |
| Boiling Point | Expected to be higher than 2-isopropyl-5-methylanisole due to increased molecular weight and van der Waals forces. Likely in the range of 220-240 °C at 760 mmHg. | 2-Isopropyl-5-methylanisole: 214-216 °C[1][4][5] 2-Methylanisole: 170-172 °C[6][7] |
| Density | Predicted to be slightly less than water, in the range of 0.92-0.95 g/mL at 25 °C. | 2-Isopropyl-5-methylanisole: 0.94 g/mL at 25 °C[4] 2-Methylanisole: 0.985 g/mL at 25 °C[7] |
| Solubility in Water | Expected to have very low solubility in water due to its significant nonpolar character. | 2-Isopropyl-5-methylanisole: Insoluble in water[1][5] 2-Methylanisole: Limited solubility in water[2] |
| Solubility in Organic Solvents | Predicted to be readily soluble in nonpolar and moderately polar organic solvents such as ethanol, ether, chloroform, and acetone. | 2-Isopropyl-5-methylanisole: Soluble in ethanol and oils[1][5] 2-Methylanisole: Soluble in ethanol and ether[2] |
| LogP (Octanol-Water Partition Coefficient) | The isobutyl group will increase lipophilicity compared to an isopropyl or methyl group, suggesting a LogP value greater than 4. | 2-Isopropyl-5-methylanisole: XLogP3-AA of 3.8[1] 2-Methylanisole: logP (o/w) of 2.740[6] |
Spectroscopic Characterization: A Predictive Guide
Spectroscopic analysis is crucial for the identification and structural elucidation of organic molecules. Based on the structure of 2-isobutyl-5-methylanisole, the following spectral characteristics can be anticipated:
¹H NMR Spectroscopy
The proton NMR spectrum will provide a unique fingerprint of the molecule. Key expected signals include:
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Aromatic Protons: Three signals in the aromatic region (typically δ 6.5-7.5 ppm), likely appearing as a singlet and two doublets, reflecting the trisubstituted benzene ring.
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Methoxy Group: A sharp singlet at approximately δ 3.7-3.9 ppm, corresponding to the three protons of the -OCH₃ group.
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Isobutyl Group:
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A doublet for the two -CH₂- protons adjacent to the aromatic ring.
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A multiplet for the single -CH- proton.
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A doublet for the six equivalent protons of the two -CH₃ groups.
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-
Methyl Group: A singlet for the three protons of the methyl group on the aromatic ring, likely in the region of δ 2.2-2.4 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will reveal the number of unique carbon environments:
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Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-160 ppm), with the carbon attached to the methoxy group being the most downfield.
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Methoxy Carbon: A signal around δ 55-60 ppm.
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Isobutyl Carbons: Three signals corresponding to the -CH₂-, -CH-, and the two equivalent -CH₃ carbons.
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Methyl Carbon: A signal in the aliphatic region for the methyl group attached to the ring.
Infrared (IR) Spectroscopy
The IR spectrum will indicate the presence of key functional groups:
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C-H Stretching (Aromatic): Peaks just above 3000 cm⁻¹.
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C-H Stretching (Aliphatic): Peaks just below 3000 cm⁻¹.
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C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
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C-O Stretching (Aryl Ether): A strong, characteristic peak in the 1230-1270 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.
Mass Spectrometry
Mass spectrometry will determine the molecular weight and provide information about the fragmentation pattern:
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Molecular Ion Peak (M⁺): A peak at m/z = 178.27.
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Key Fragmentation Patterns: Expect to see fragmentation corresponding to the loss of the isobutyl group, a methyl group, and potentially cleavage of the methoxy group.
Experimental Protocols for Physicochemical Characterization
For researchers requiring definitive data, the following section details the established methodologies for determining key physicochemical properties.
Determination of the Octanol-Water Partition Coefficient (LogP)
The LogP value is a critical parameter in drug development, indicating the lipophilicity of a compound. The shake-flask method is a widely accepted standard.
Workflow for LogP Determination
Caption: Shake-Flask Method for LogP Determination.
Causality in Experimental Choices: Pre-saturation of the solvents is crucial to prevent volume changes during the experiment that would affect concentration calculations. The choice of analytical method depends on the compound's properties, such as its chromophore for UV detection or volatility for GC analysis.
Measurement of Vapor Pressure
Vapor pressure is a key indicator of a compound's volatility. For compounds with expected low vapor pressure, the gas saturation method is appropriate.
Workflow for Vapor Pressure Measurement
Caption: Gas Saturation Method for Vapor Pressure.
Expert Insights: The flow rate of the carrier gas must be slow enough to ensure saturation but fast enough to transport a quantifiable amount of the substance in a reasonable time. The choice of trapping method is critical for quantitative recovery.
Determination of pKa
While 2-isobutyl-5-methylanisole is not expected to have an ionizable group within the typical aqueous pH range, understanding the methodology is important for characterizing derivatives. For non-ionizable or very weakly basic/acidic compounds, direct potentiometric titration is often not feasible. Spectrophotometric or NMR-based methods in co-solvents may be necessary if ionizable derivatives are synthesized. Given its structure, a pKa value is not a primary physicochemical property of concern for 2-isobutyl-5-methylanisole itself.
Safety and Handling Considerations
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Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources.
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Toxicity: The toxicological properties have not been thoroughly investigated. Assume it may be harmful if ingested, inhaled, or absorbed through the skin. Similar compounds can be irritants.
Conclusion and Future Directions
2-Isobutyl-5-methylanisole presents as a molecule with significant lipophilic character, low aqueous solubility, and a boiling point in the higher range for aromatic ethers of its molecular weight. While this guide provides a robust predictive and methodological framework, the definitive characterization of this compound awaits empirical investigation. The protocols and theoretical considerations outlined herein provide a clear roadmap for researchers to undertake this characterization, contributing valuable data to the broader scientific community and enabling its confident application in drug discovery and other research endeavors.
References
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ChemBK. 2-Isopropyl-5-methylanisole. Available from: [Link]
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The Good Scents Company. 2-isopropyl-5-methylanisole. Available from: [Link]
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The Good Scents Company. ortho-methyl anisole. Available from: [Link]
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Air Liquide. Safety Data Sheet - Isobutane. Available from: [Link]
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Ottokemi. 2-Methyl anisole, 99%. Available from: [Link]
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University of Wisconsin-Madison. NMR: Intermediate Level, Spectrum 5. Available from: [Link]
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PubChem. Thymyl methyl ether. Available from: [Link]
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Biogeosciences. High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Available from: [Link]
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Chemistry Stack Exchange. How to interpret this pair of IR and 1H NMR spectra?. Available from: [Link]
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